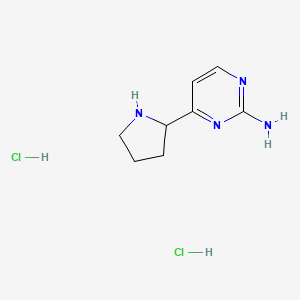

4-Pyrrolidin-2-yl-pyrimidin-2-ylamine dihydrochloride

Description

Properties

IUPAC Name |

4-pyrrolidin-2-ylpyrimidin-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4.2ClH/c9-8-11-5-3-7(12-8)6-2-1-4-10-6;;/h3,5-6,10H,1-2,4H2,(H2,9,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONSJKNITFBGNGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC(=NC=C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrrolidin-2-yl-pyrimidin-2-ylamine dihydrochloride typically involves multi-step reactions. One common method includes the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine, followed by further functionalization steps . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 4-Pyrrolidin-2-yl-pyrimidin-2-ylamine dihydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and development .

Chemical Reactions Analysis

Types of Reactions

4-Pyrrolidin-2-yl-pyrimidin-2-ylamine dihydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyrimidine N-oxides, while substitution reactions may produce halogenated derivatives .

Scientific Research Applications

4-Pyrrolidin-2-yl-pyrimidin-2-ylamine dihydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products

Mechanism of Action

The mechanism of action of 4-Pyrrolidin-2-yl-pyrimidin-2-ylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Analogues

4-Pyrrolidin-3-yl-pyrimidin-2-ylamine Dihydrochloride

- Molecular Formula : C₈H₁₄Cl₂N₄ (identical to the target compound)

- CAS Number : 1361114-23-9

- Key Difference : The pyrrolidine substituent is at the 3-position instead of the 2-position.

- For instance, the 3-substituted isomer may exhibit reduced potency in kinase inhibition assays compared to the 2-substituted variant .

1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic Acid Derivatives

- Example : [2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine Dihydrochloride

Functional Group Modifications

IKK-16 Dihydrochloride

- Molecular Formula : C₂₈H₂₉N₅OS · 2HCl

- CAS Number : 873225-46-8

- Key Difference : Contains a benzo[b]thiophene-pyrimidine core and a carboxamide group.

- Application: Potent inhibitor of IκB kinase (IKK), with an IC₅₀ in the nanomolar range. The bulky aromatic substituents enhance target specificity but reduce aqueous solubility compared to simpler pyrimidine derivatives .

GBR 12783 Dihydrochloride

- Molecular Formula : C₂₈H₃₂N₂O · 2HCl

- CAS Number : 67469-75-4

- Key Difference : Features a diphenylmethoxyethyl-piperazine scaffold.

- Application : Selective dopamine uptake inhibitor (IC₅₀ = 1.8 nM in rat striatal synaptosomes). The dihydrochloride salt improves bioavailability for CNS-targeted therapies .

Physicochemical Properties

Key Research Findings

Bioactivity Variations: The 2-position substitution on pyrimidine (as in the target compound) is critical for hydrogen bonding with kinase ATP-binding pockets. In contrast, 3-substituted analogues show weaker interactions . Dihydrochloride salts generally exhibit higher solubility than monohydrochloride counterparts, facilitating in vitro assays .

Synthetic Utility :

- Pyrimidine-pyrrolidine hybrids serve as versatile intermediates. For example, 1-(pyrimidin-2-yl)pyrrolidine-3-carboxylic acid derivatives are precursors for protease inhibitors .

Biological Activity

4-Pyrrolidin-2-yl-pyrimidin-2-ylamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of 4-Pyrrolidin-2-yl-pyrimidin-2-ylamine dihydrochloride is , and it has a molecular weight of 239.12 g/mol. The compound features a pyrimidine ring substituted with a pyrrolidine moiety, which enhances its lipophilicity and biological activity.

The biological activity of 4-Pyrrolidin-2-yl-pyrimidin-2-ylamine dihydrochloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The compound has been identified as an inhibitor of specific enzymes, such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in the biosynthesis of bioactive lipid mediators .

Key Mechanisms:

- Enzyme Inhibition : The compound inhibits NAPE-PLD, leading to decreased levels of N-acylethanolamines (NAEs) in the brain, which can modulate emotional behavior in animal models .

- Cell Signaling Modulation : By affecting pathways related to cell signaling and metabolism, it may exhibit anti-cancer and anti-inflammatory properties similar to other pyrimidine derivatives.

Biological Activity

Research indicates that 4-Pyrrolidin-2-yl-pyrimidin-2-ylamine dihydrochloride exhibits a range of biological activities:

- Anticancer Activity : Compounds with similar structures have shown potential as anti-cancer agents by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines .

- Anti-inflammatory Effects : The ability to modulate inflammatory pathways suggests therapeutic applications in treating inflammatory diseases.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of 4-Pyrrolidin-2-yl-pyrimidin-2-ylamine dihydrochloride. Research has shown that modifications to the pyrimidine ring or the pyrrolidine moiety can significantly influence biological activity.

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-Pyrrolidin-2-yl-pyrimidin-2-ylamine dihydrochloride | C8H12Cl2N4 | Contains a pyrrolidine ring; potential enzyme inhibitor |

| 4-Methyl-2-(pyrrolidin-2-yl)-6-trifluoromethyl-pyrimidine hydrochloride | C10H11F3N4 | Enhanced lipophilicity due to trifluoromethyl group |

| 6-Methyl-2-piperidin-2-yl-pyrimidin-4-ol dihydrochloride | C9H12Cl2N4O | Hydroxyl group substitution affects solubility |

Case Studies

- Inhibition Studies : A study demonstrated that derivatives of pyrimidine compounds could inhibit NAPE-PLD with varying potencies. For instance, certain analogs showed IC50 values in the low micromolar range, indicating their potential as therapeutic agents against conditions modulated by NAEs .

- Animal Models : In vivo studies using mice have shown that administration of 4-Pyrrolidin-2-yl-pyrimidin-2-ylamine dihydrochloride resulted in significant behavioral changes linked to emotional regulation, suggesting its utility in psychiatric disorders.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-Pyrrolidin-2-yl-pyrimidin-2-ylamine dihydrochloride?

- The synthesis typically involves reacting the free base with hydrochloric acid under controlled conditions. Key steps include:

- Purification : Use recrystallization or column chromatography to isolate the dihydrochloride salt.

- Yield optimization : Adjust stoichiometry of HCl (e.g., 2 equivalents for dihydrochloride formation) and monitor pH to ensure complete protonation of amine groups .

- Safety : Work in a fume hood to avoid inhalation of HCl fumes, and use corrosion-resistant equipment .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in airtight containers at 2–8°C, protected from moisture and light.

- Incompatibilities : Avoid strong oxidizing agents (e.g., peroxides) to prevent hazardous decomposition into chlorine, hydrogen chloride, or nitrogen oxides .

- Stability monitoring : Perform periodic HPLC or TLC analyses to detect degradation products .

Q. What are the first-aid measures in case of accidental exposure?

- Inhalation : Move to fresh air; administer oxygen if breathing is difficult .

- Skin/eye contact : Rinse immediately with water for 15 minutes; remove contaminated clothing .

- Ingestion : Rinse mouth and seek medical attention; do not induce vomiting .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of dihydrochloride salt formation?

- Parameter tuning :

- Temperature : Conduct reactions at 0–5°C to minimize side reactions during HCl addition .

- Solvent choice : Use polar aprotic solvents (e.g., dichloromethane) to enhance solubility of intermediates .

- Stoichiometry : Confirm complete salt formation via pH titration (target pH < 2 for dihydrochloride) .

Q. What methodologies are recommended for confirming the structural integrity of this compound?

- Spectroscopic techniques :

- NMR : Analyze proton environments (e.g., pyrrolidine NH and pyrimidine NH2 peaks) .

- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+2HCl-H]⁻ ion) .

- Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. How can contradictory data regarding the compound’s biological activity be resolved?

- Experimental replication : Repeat assays under standardized conditions (e.g., cell line, dose range).

- Orthogonal assays : Combine enzymatic inhibition studies (e.g., phosphodiesterase assays) with cell-based viability tests to cross-validate results .

- Control variables : Document pH, salt form (dihydrochloride vs. free base), and solvent used, as these influence bioavailability .

Q. What experimental approaches are used to assess the compound’s stability under varying pH and temperature?

- Accelerated stability studies :

- pH variation : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours; monitor degradation via HPLC .

- Thermal stress : Heat samples to 40–60°C and analyze for decomposition products (e.g., chlorinated byproducts) .

Q. How does the dihydrochloride form influence the compound’s pharmacokinetic properties compared to free base?

- Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility, enhancing oral bioavailability .

- Bioavailability studies : Compare plasma concentration-time curves (AUC, Cmax) of dihydrochloride vs. free base in animal models .

- Stability in biological matrices : Assess metabolic stability in liver microsomes to evaluate salt-specific degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.